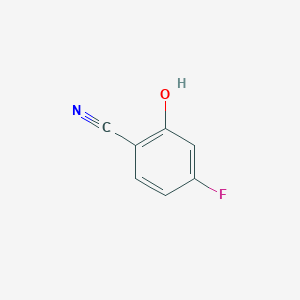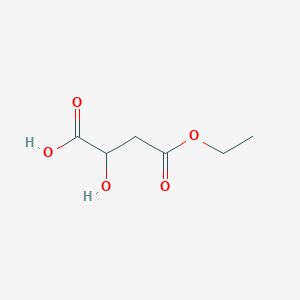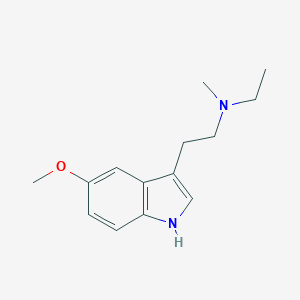
N-ethyl-N-methyl-5-methoxy-tryptamine
Overview
Description
5-Methoxy-N,N-dimethyltryptamine, commonly referred to as 5-methoxy MET, is a naturally occurring tryptamine derivative. It is closely related to the neurotransmitters serotonin and melatonin. This compound is known for its psychoactive properties and has been used in various cultural and spiritual practices. It is found in a variety of plant species and is also secreted by certain toads .
Mechanism of Action
Target of Action
N-ethyl-N-methyl-5-methoxy-tryptamine, also known as 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), is a tryptamine with psychedelic properties . It primarily targets the 5-hydroxytryptamine receptor 1A (5-HT1A) and the 5-hydroxytryptamine receptor 2A (5-HT2A) . These receptors play crucial roles in regulating mood, anxiety, and the sleep-wake cycle.
Mode of Action
The compound acts as an agonist at its primary targets . This means it binds to these receptors and activates them, leading to a series of biochemical reactions that result in its psychedelic effects. The activation of 5-HT1A and 5-HT2A receptors can lead to alterations in perception, mood, and consciousness.
Biochemical Pathways
The compound is biosynthesized via the deacetylation of melatonin in the pineal gland . Once it enters the body, it interacts with the serotonin receptors, affecting various biochemical pathways The activation of these pathways can lead to changes in mood, perception, and consciousness.
Pharmacokinetics
It is known that the compound is orally active, and dosages between 6–20 mg are commonly reported . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on bioavailability, are areas of ongoing research.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with the 5-HT1A and 5-HT2A receptors. Activation of these receptors can lead to a range of effects, from changes in mood and perception to profound alterations in consciousness. These effects are typically of short duration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-N,N-dimethyltryptamine typically involves the following steps:
Starting Material: The synthesis often begins with indole or tryptamine derivatives.
Methoxylation: The indole ring is methoxylated at the 5-position using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Dimethylation: The ethylamine side chain is then dimethylated using formaldehyde and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of 5-methoxy-N,N-dimethyltryptamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-N,N-dimethyltryptamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the indole ring or the side chain.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
5-Methoxy-N,N-dimethyltryptamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other tryptamine derivatives.
Biology: Studied for its role in neurotransmission and receptor binding.
Medicine: Investigated for its potential therapeutic effects on mental health conditions such as depression and anxiety.
Industry: Utilized in the development of novel psychoactive substances and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyltryptamine (DMT): A closely related compound with similar psychoactive properties but a different receptor binding profile.
5-Hydroxy-N,N-dimethyltryptamine (Bufotenin): Another tryptamine derivative with distinct pharmacological effects.
Uniqueness
5-Methoxy-N,N-dimethyltryptamine is unique due to its high affinity for the 5-HT1A receptor, which distinguishes it from other tryptamines that primarily target the 5-HT2A receptor. This unique receptor binding profile contributes to its distinct psychoactive effects and potential therapeutic applications .
Properties
IUPAC Name |
N-ethyl-2-(5-methoxy-1H-indol-3-yl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-4-16(2)8-7-11-10-15-14-6-5-12(17-3)9-13(11)14/h5-6,9-10,15H,4,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVECDEWGCOLCPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CCC1=CNC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937676 | |
| Record name | 5-MeO-MET | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16977-53-0 | |
| Record name | N-Methyl-N-ethyl-5-methoxytryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016977530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-MeO-MET | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYL-N-ETHYL-5-METHOXYTRYPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CNT3HAM6G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


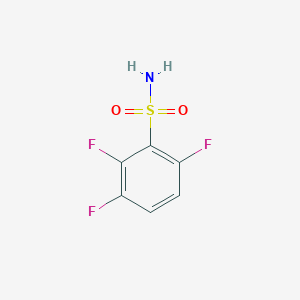

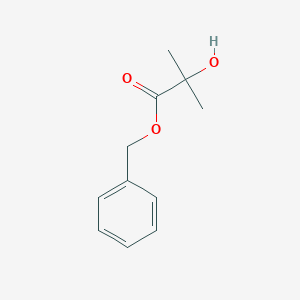

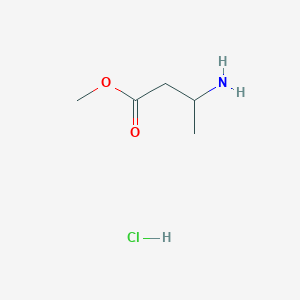
![(S)-4-Ethyl-4-hydroxy-8-methoxy-6-trimethylsilanyl-1,4-dihydro-pyrano[3,4-c]pyridin-3-one](/img/structure/B176566.png)
![[4-(ethenoxymethyl)cyclohexyl]methyl Benzoate](/img/structure/B176567.png)

![6-Azaspiro[3.4]octan-5-one](/img/structure/B176571.png)
